

GBR 12935 off-target effects at high concentrations

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Compound of Interest

Compound Name: GBR 12935

Cat. No.: B1674642

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GBR 12935 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of **GBR 12935**, with a particular focus on its off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **GBR 12935**?

A1: **GBR 12935** is a potent and selective inhibitor of the dopamine transporter (DAT), also referred to as the dopamine uptake complex. It binds with high affinity to DAT, thereby blocking the reuptake of dopamine from the synaptic cleft and increasing its extracellular concentration.

Q2: How selective is **GBR 12935** for the dopamine transporter?

A2: **GBR 12935** exhibits high selectivity for the dopamine transporter over other monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT). Studies have shown that compounds like nisoxetine and fluoxetine, which are selective inhibitors of norepinephrine and serotonin uptake respectively, do not inhibit the binding of [3H]**GBR 12935** at concentrations that are effective for their primary targets.

Q3: What are the known off-target binding sites for **GBR 12935**, especially at higher concentrations?

A3: At higher concentrations, **GBR 12935** has been shown to interact with several off-target sites:

- Cytochrome P450 2D6 (CYP2D6): **GBR 12935** binds with high affinity to the human CYP2D6 enzyme. This binding is not sensitive to dopamine.
- Piperazine Acceptor Site: **GBR 12935** binds to a distinct "piperazine acceptor site" that is different from the dopamine uptake complex. This site is distributed more uniformly throughout the brain, unlike the dopamine transporter which is concentrated in dopaminergic regions.
- Synaptic Vesicles: **GBR 12935** can also inhibit the uptake of dopamine into brain synaptic vesicles, although at concentrations about ten times higher than those needed to block neuronal uptake.

Q4: What is the significance of **GBR 12935** binding to CYP2D6?

A4: The high-affinity binding of **GBR 12935** to CYP2D6, an important drug-metabolizing enzyme, suggests a potential for drug-drug interactions. If co-administered with other drugs that are substrates or inhibitors of CYP2D6, **GBR 12935** could alter their metabolism, potentially leading to unexpected pharmacokinetic profiles or adverse effects. This is a critical consideration in complex experimental designs involving multiple compounds.

Q5: What are the recommended working concentrations for **GBR 12935** to minimize off-target effects?

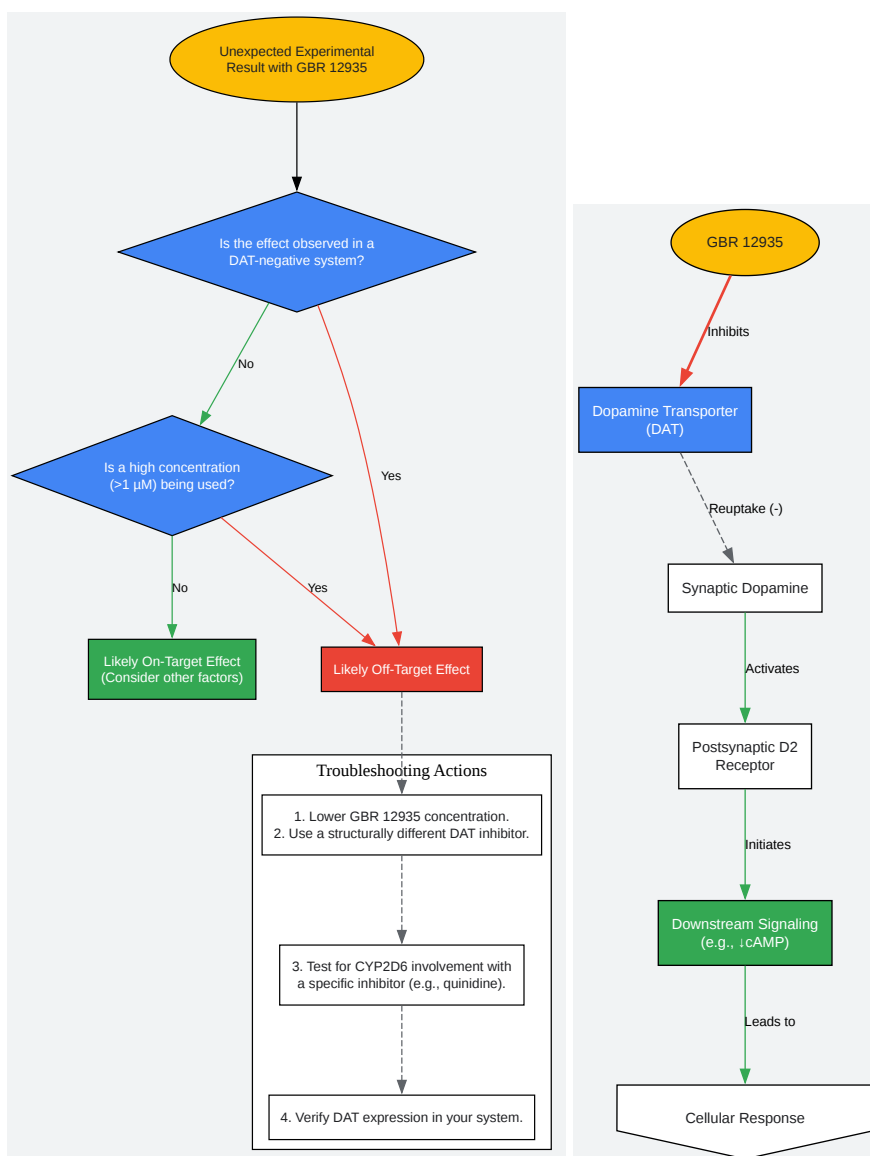
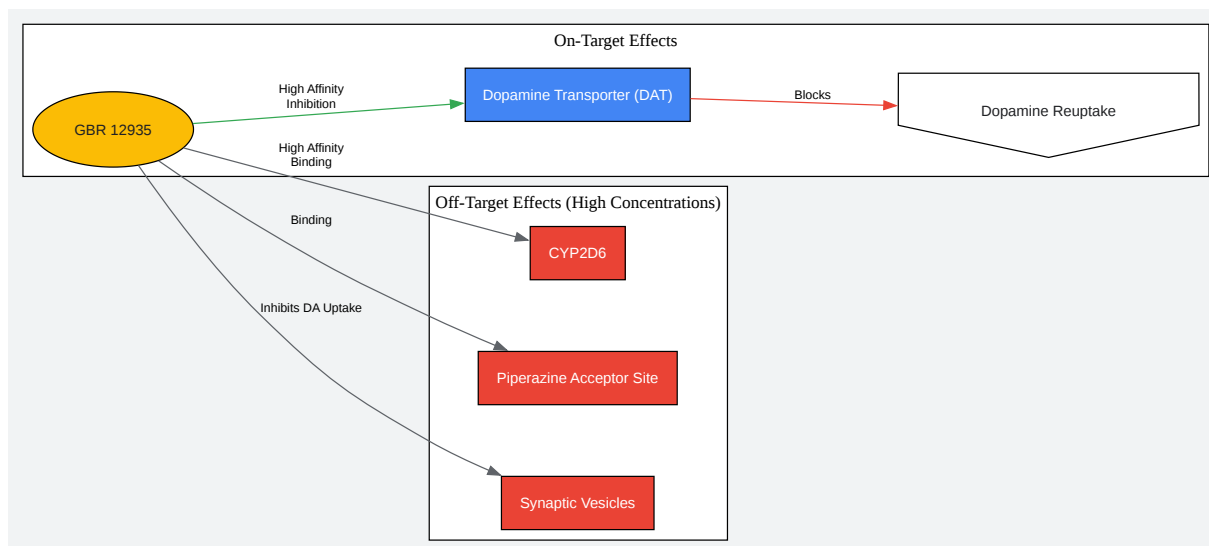
A5: To maintain selectivity for the dopamine transporter, it is recommended to use the lowest effective concentration of **GBR 12935**. For in vitro binding assays, concentrations in the low nanomolar range are typically sufficient, given its high affinity for DAT (K_d values reported between 1-5 nM). For functional assays like dopamine uptake inhibition, concentrations in the range of 1-100 nM are common. In in vivo microdialysis studies, higher concentrations (e.g., 100 µM) have been used to elicit a robust increase in extracellular dopamine; however, at these concentrations, off-target effects are more likely to occur. It is crucial to perform dose-response curves to determine the optimal concentration for your specific experimental setup.

Data Presentation

Table 1: Binding Affinities of **GBR 12935** for On-Target and Off-Target Sites

Target	Species	Preparation	Affinity Metric	Value (nM)	Reference
Dopamine Transporter (DAT)	Human	Caudate Nucleus Membranes	Kd	2.34 ± 0.18	
Dopamine Transporter (DAT)	Human	Striatum	Kd	3.2	
Dopamine Transporter (DAT)	Rat	Striatal Membranes	KD	5.5	
CYP2D6	Human	Expressed in Yeast Cells	Kd	42.2	
Piperazine Acceptor Site (High Affinity)	Human	Putamen	KiH	54	
Piperazine Acceptor Site (Low Affinity)	Human	Putamen	KiL	4500	

Mandatory Visualizations



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